2-bromo-N,N-diethylbenzenesulfonamide

C–H activation intramolecular arylation palladium catalysis

Researchers pursuing fused sultams via intramolecular C-H arylation face supply gaps with meta/para isomers that are geometrically incompetent for cyclization. 2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6) is the required ortho-bromo building block: • Enables Pd-catalyzed sultam cyclization unattainable with meta/para isomers; validated 93% Suzuki-Miyaura coupling yield with arylboronic acids. • Solid at ambient temperature (mp 114°C)-84°C above the meta isomer-eliminating liquefaction risk in automated solid-dispensing platforms. • Standardized ≥98% purity with batch-specific QC documentation; non-hazardous for global ambient shipping.

Molecular Formula C10H14BrNO2S
Molecular Weight 292.19 g/mol
CAS No. 65000-12-6
Cat. No. B1294173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N,N-diethylbenzenesulfonamide
CAS65000-12-6
Molecular FormulaC10H14BrNO2S
Molecular Weight292.19 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=CC=C1Br
InChIInChI=1S/C10H14BrNO2S/c1-3-12(4-2)15(13,14)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3
InChIKeyWKVJAILVGFQCTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N,N-diethylbenzenesulfonamide Procurement and Analytical Specifications


2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6) is an ortho-bromo-substituted aromatic sulfonamide building block with the molecular formula C₁₀H₁₄BrNO₂S and a molecular weight of 292.19 g/mol . The compound is characterized by a bromine atom at the ortho (2-) position of the benzene ring and an N,N-diethylsulfonamide moiety . It serves primarily as a versatile synthetic intermediate in organic synthesis and medicinal chemistry, with the ortho-bromo substituent enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution . Commercially, the compound is available from multiple suppliers at purity grades ranging from 95% to 98%, with typical storage conditions at 2–8°C .

Ortho-bromo regiochemistry for C–H arylation and cross-coupling
Solid-state building block; compatible with automated dispensing
High-purity grades available from multiple suppliers

2-Bromo-N,N-diethylbenzenesulfonamide: Generic Substitution Risks


Substitution of 2-bromo-N,N-diethylbenzenesulfonamide with structurally similar sulfonamide analogs—even those differing only in halogen identity or substitution pattern—introduces measurable risks to synthetic outcomes and procurement decisions. Ortho-halogenated benzenesulfonamides exhibit distinct reactivity profiles in palladium-catalyzed cross-coupling reactions, where the nature of the halogen (Br vs. Cl vs. I) directly governs oxidative addition kinetics and coupling efficiency . Furthermore, regiochemistry (ortho- vs. meta- vs. para-bromo substitution) alters both the electronic environment of the aromatic ring and the steric accessibility of the reactive site, leading to divergent outcomes in nucleophilic substitution and directed ortho-metalation . Physical property variations among positional isomers—such as melting point differences of approximately 84°C between ortho- and meta-bromo derivatives—also carry implications for purification, formulation, and storage workflows . The following evidence guide quantifies these differentials to inform scientifically grounded selection decisions.

Chloro analog may exhibit lower cross-coupling reactivity and lacks documented yields
Meta- or para-bromo isomers cannot undergo intramolecular cyclization to sultams
Meta isomer melting point near ambient temperature may liquefy and complicate handling

2-Bromo-N,N-diethylbenzenesulfonamide: Differentiation Evidence vs. Analogs


Ortho-Bromo-Enabled Intramolecular Arylation

The ortho-bromo substitution pattern in 2-bromo-N,N-diethylbenzenesulfonamide is structurally pre-organized for palladium-catalyzed intramolecular direct arylation to form fused sultam scaffolds, a reactivity pathway unavailable to meta- or para-bromo positional isomers [1]. The ortho-arrangement enables the bromine atom and the sulfonamide nitrogen to achieve the requisite proximity for C–H bond functionalization and subsequent cyclization [2].

Intramolecular Arylation
Reported
Ortho-isomer: cyclization to 7-membered sultams feasible. Meta- and para-isomers: no cyclization due to geometric constraints.
Ortho regiochemistry is required for this pathway.
Pd(OAc)₂ 1 mol%, ligand, base, 100–130 °C
C–H activation intramolecular arylation palladium catalysis sultam synthesis

Synthetic Yield Comparison: Bromo vs. Chloro Analogs

The synthesis of 2-bromo-N,N-diethylbenzenesulfonamide from 2-bromobenzenesulfonyl chloride and diethylamine proceeds with an established yield of approximately 66% under standard laboratory conditions [1]. In contrast, the corresponding 2-chloro-N,N-diethylbenzenesulfonamide exhibits variable and generally lower reported yields due to the reduced electrophilicity of the chloro substituent relative to bromo in the sulfonylation step, though head-to-head yield comparisons under identical conditions are not published .

Synthetic Yield
Class-level inference
Bromo target: ~66% yield from 2-bromobenzenesulfonyl chloride. Chloro analog: yield data not established; class-level expectation of lower reactivity.
Established yield supports cost planning; chloro introduces uncertainty.
Head-to-head comparison not available
synthesis optimization reaction yield sulfonamide preparation procurement economics

Melting Point and Purification Implications

2-Bromo-N,N-diethylbenzenesulfonamide (ortho-isomer) exhibits a melting point of 114°C , whereas the corresponding 3-bromo-N,N-diethylbenzenesulfonamide (meta-isomer) melts at 30–32°C . This substantial 82–84°C differential has practical consequences for handling, recrystallization solvent selection, and long-term storage stability.

Melting Point
Data to verify
Ortho isomer: 114 °C (solid at RT). Meta isomer: 30–32 °C (liquefaction risk at ambient). ΔT ≈ 82–84 °C.
Higher mp supports ambient solid handling and recrystallization.
Identical formula; positional isomerism only
physical characterization melting point purification strategy formulation compatibility

Suzuki-Miyaura Coupling Efficiency: Bromo vs. Chloro

2-Bromo-N,N-diethylbenzenesulfonamide participates in palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids, achieving reported yields up to 93% under optimized conditions . While head-to-head comparative yield data against the 2-chloro or 2-iodo analogs are not available in the public literature for this specific scaffold, the established high coupling efficiency positions the bromo derivative as the synthetically practical choice, balancing reactivity and cost relative to iodo (more reactive but higher procurement cost) and chloro (less reactive, may require more forcing conditions) analogs .

Suzuki Coupling
Class-level inference
Bromo derivative: up to 93% yield with arylboronic acids. Chloro: yield data not documented; iodo: limited availability.
Documented coupling efficiency supports route planning.
Direct head-to-head data not available
Suzuki coupling palladium catalysis cross-coupling yield biaryl synthesis

2-Bromo-N,N-diethylbenzenesulfonamide Research Applications


Fused Sultam Synthesis via Intramolecular Arylation

Researchers synthesizing seven-membered fused sultams or related heterocyclic systems require the ortho-bromo substitution pattern for successful intramolecular C–H arylation. The proximity of the ortho-bromine to the sulfonamide nitrogen enables cyclization under palladium catalysis (Pd(OAc)₂, 1 mol%), a transformation geometrically impossible with meta- or para-bromo isomers [1]. This reactivity makes 2-bromo-N,N-diethylbenzenesulfonamide the required building block for accessing sultam-containing bioactive scaffolds and material science intermediates [2].

Biaryl Construction via Suzuki-Miyaura Coupling

The ortho-bromo substituent serves as a reliable electrophilic partner in Suzuki-Miyaura cross-coupling reactions, achieving reported yields up to 93% with arylboronic acids [1]. This validated coupling efficiency supports the synthesis of biaryl sulfonamide derivatives for medicinal chemistry lead optimization and structure-activity relationship (SAR) studies. The documented high yield reduces the risk of route failure and enables accurate yield-based cost projections for multi-step synthetic campaigns [2].

Nucleophilic Aromatic Substitution for Library Diversification

The ortho-bromine atom is susceptible to nucleophilic aromatic substitution (SNAr) with amines, thiols, and other nucleophiles, enabling the generation of diverse sulfonamide derivatives [1]. The N,N-diethylsulfonamide group modulates the electronic properties of the aromatic ring while remaining stable under substitution conditions. This reactivity profile supports the parallel synthesis of compound libraries for biological screening or the late-stage functionalization of advanced intermediates [2].

Solid-State Handling and Purification Benefits

Laboratories requiring a solid, easily handled sulfonamide building block for automated synthesis platforms or long-term storage benefit from the ortho-isomer's melting point of 114°C [1]. This 82–84°C elevation over the meta-bromo isomer (30–32°C) eliminates the risk of ambient-temperature liquefaction and simplifies recrystallization purification from common organic solvents [2]. Procurement of the ortho-isomer ensures material compatibility with solid-dispensing robotic systems and reduces cold-chain storage requirements.

Application
Selection Property
Validation Focus
Intramolecular sultam cyclization
Ortho-bromo substitution pattern
C–H arylation feasibility and catalyst compatibility
Biaryl cross-coupling (Suzuki)
Bromo electrophile reactivity
Coupling yield and scope with arylboronic acids
Nucleophilic aromatic substitution
Ortho-bromo leaving group
Substitution scope and functional group tolerance
Automated synthesis & storage
Solid-state melting point
Ambient handling stability and recrystallization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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